

A Comparative Guide to Groundwater Dating: Validating the $^3\text{H}/^3\text{He}$ Method

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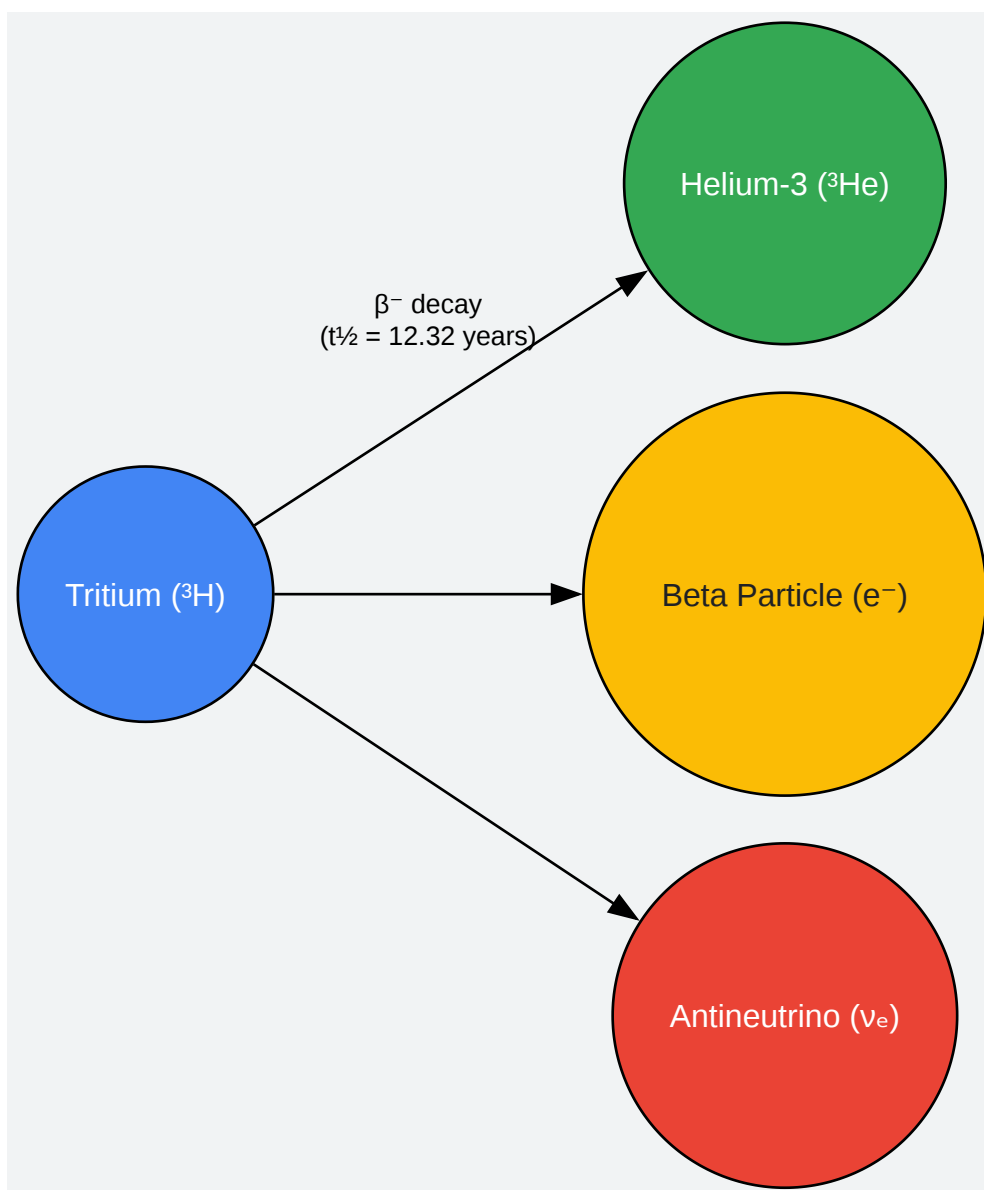
An objective analysis of the Tritium/Helium-3 dating method against other common groundwater dating techniques, supported by experimental data and detailed protocols for researchers and scientists in hydrology and environmental science.

The determination of groundwater age is crucial for managing water resources, understanding contaminant transport, and evaluating the sustainability of aquifers. Among the various techniques available for dating "young" groundwater (recharged within the last 70 years), the Tritium/Helium-3 ($^3\text{H}/^3\text{He}$) method has emerged as a robust and widely applied tool.^{[1][2]} This guide provides a comprehensive comparison of the $^3\text{H}/^3\text{He}$ method with other prominent dating techniques, including Chlorofluorocarbons (CFCs), Sulfur Hexafluoride (SF_6), Krypton-85 (^{85}Kr), and Carbon-14 (^{14}C), focusing on their validation against each other through experimental data.

The Principle of $^3\text{H}/^3\text{He}$ Dating

The $^3\text{H}/^3\text{He}$ dating method is based on the radioactive decay of tritium (^3H), a hydrogen isotope with a half-life of 12.32 years, to its stable daughter product, Helium-3 (^3He).^{[2][3]} Tritium was introduced into the atmosphere in significant amounts during the atmospheric nuclear weapons tests in the 1950s and 1960s, creating a distinct peak in precipitation around 1963.^{[3][4][5]} As this tritiated water recharges an aquifer, the tritium decays, and the resulting tritiogenic ^3He accumulates in the groundwater. By measuring the concentrations of both ^3H and the accumulated tritiogenic ^3He , the time elapsed since the water was isolated from the atmosphere (i.e., the groundwater age) can be calculated.^{[2][3]}

A key advantage of this method is that the age is determined from the ratio of the parent and daughter isotopes, which means it does not strictly require a historical record of atmospheric tritium concentrations, unlike methods that rely on atmospheric tracer inputs.[1][2]



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Figure 1: Radioactive decay of Tritium (^3H) to Helium-3 (^3He).

Comparative Validation with Other Dating Methods

Numerous studies have validated the $^3\text{H}/^3\text{He}$ dating method by comparing its results with those from other independent dating tracers in the same aquifers. These comparisons are crucial for

establishing the reliability and identifying the limitations of each technique.

$^3\text{H}/^3\text{He}$ vs. Chlorofluorocarbons (CFCs)

CFCs are synthetic compounds that were widely used as refrigerants and propellants, with their atmospheric concentrations steadily increasing until their production was phased out by the Montreal Protocol. This known historical atmospheric concentration curve allows for the dating of groundwater.

Direct comparisons between $^3\text{H}/^3\text{He}$ and CFC ages in shallow, unconfined aquifers have often shown remarkable agreement. For instance, studies in the Kirkwood-Cohansey aquifer system in New Jersey and on the Delmarva Peninsula found that $^3\text{H}/^3\text{He}$ and CFC-based ages were statistically indistinguishable for many samples, particularly for water recharged between 1965 and 1990.^{[6][7][8][9][10]} In many cases, the apparent ages agreed to within two years.^{[6][9][10]} This strong correspondence suggests that in aerobic, sandy aquifers with minimal dispersion, both methods provide reliable age estimates.^{[6][9]}

Discrepancies can arise from several factors. CFCs can be subject to microbial degradation in anaerobic (oxygen-depleted) environments, leading to underestimated ages. They can also be affected by industrial contamination, resulting in ages that are biased young.^[6]

$^3\text{H}/^3\text{He}$ vs. Sulfur Hexafluoride (SF_6)

SF_6 is a potent greenhouse gas with a well-documented and rapidly increasing atmospheric concentration, making it a useful tracer for young groundwater. However, comparative studies have revealed potential complexities. While some studies show good agreement between $^3\text{H}/^3\text{He}$ and SF_6 ages, others report significant discrepancies where SF_6 ages are considerably lower (younger) than $^3\text{H}/^3\text{He}$ ages.^[11]

These differences are often attributed to "excess" SF_6 in groundwater, which can originate from terrigenous sources (dissolution of fluorine-bearing minerals) or contamination from industrial activities.^{[11][12][13]} Therefore, while SF_6 can be a valuable tool, its application may be limited in areas with certain geological formations or industrial histories.

$^3\text{H}/^3\text{He}$ vs. Krypton-85 (^{85}Kr)

^{85}Kr is a radioactive noble gas released into the atmosphere primarily from nuclear fuel reprocessing. Its atmospheric concentration has been increasing over the past several decades. As an inert gas, ^{85}Kr is not affected by microbial degradation or sorption, making it a robust tracer.

Studies comparing $^3\text{H}/^3\text{He}$ and ^{85}Kr dating in shallow groundwater on the Delmarva Peninsula have shown that most apparent tracer ages agree within two years of each other for recharge dates between 1965 and 1990.[6][9][10] This close agreement in ideal aquifer conditions (aerobic, permeable sand, low dispersion) further validates the $^3\text{H}/^3\text{He}$ method.[6] However, sampling for ^{85}Kr is notably more challenging and time-consuming than for $^3\text{H}/^3\text{He}$, requiring large volumes of water.[6]

$^3\text{H}/^3\text{He}$ vs. Carbon-14 (^{14}C)

Carbon-14 is a long-lived radioisotope used for dating much older groundwater, typically on the scale of thousands of years. Direct comparison with $^3\text{H}/^3\text{He}$ is less common for validation of absolute age, but the two methods are complementary. The presence of significant tritium generally indicates a "modern" water component (less than 50-70 years old), while ^{14}C can be used to date the older water that may be mixing with the younger fraction.[14] In studies of complex aquifer systems, $^3\text{H}/^3\text{He}$ has been used to date the young, shallow groundwater, while ^{14}C has been used to identify much older, "fossil" water in deeper, confined aquifers within the same system.[15]

Quantitative Data Comparison

The following table summarizes the key characteristics and performance of the different groundwater dating methods based on comparative studies.

Feature	$^3\text{H}/^3\text{He}$	Chlorofluorocarbons (CFCs)	Sulfur Hexafluoride (SF_6)	Krypton-85 (^{85}Kr)	Carbon-14 (^{14}C)
Dating Range	< 0.5 to ~70 years[2]	~1940s to ~2000[6]	~1970s to present[12]	~5 to 40 years[16]	1,000 to ~50,000 years[16]
Precision	± 0.5 years (analytical uncertainty) [4]	± 2 years (typical)	Variable, affected by excess SF_6	± 2 years (typical)	Variable, requires correction
Advantages	- Independent of atmospheric input history[1][2]- ^3H is a near-ideal water tracer[2]	- Relatively easy to sample and analyze[6]	- Inert gas- Rapidly increasing atmospheric concentration	- Inert gas, not subject to degradation[6]	- Very long dating range
Limitations	- Requires two tracer measurement s[1][2]- Potential for ^3He loss in slow-moving water[4]- Affected by mixing and dispersion[3] [4]	- Contamination from industrial sources[6]- Degradation in anaerobic conditions- Requires known recharge temperature	- Terrigenous (natural) sources can add excess SF_6 [11][13]- Potential for contamination	- Difficult and time-consuming field sampling[6]- Requires large water volumes	- Complex geochemistry - Requires correction for various processes

Experimental Protocols

Accurate groundwater dating relies on meticulous sample collection and analysis. The following provides a general overview of the methodologies for the key experiments cited.

$^3\text{H}/^3\text{He}$ Dating Protocol

- **Sample Collection:** Groundwater is collected in specialized containers to prevent atmospheric contamination. For ^3He and other dissolved noble gases, samples are typically collected in copper tubes sealed with pinch-off clamps. Tritium samples are collected in glass or high-density polyethylene bottles.
- **Tritium (^3H) Analysis:** Tritium concentrations are measured via the liquid scintillation counting method after electrolytic enrichment of the water sample, or by mass spectrometric measurement of ^3He ingrowth from tritium decay in a degassed water sample stored for several months.
- **Helium Isotope ($^3\text{He}/^4\text{He}$) Analysis:** Dissolved gases are extracted from the water sample under vacuum. The noble gases are then purified, and the helium isotopes are measured using a high-resolution mass spectrometer.
- **Calculation of Tritiogenic ^3He :** The total measured ^3He is corrected for other sources, including atmospheric ^3He (in equilibrium with water at recharge), terrigenous ^3He (from the Earth's crust and mantle), and nucleogenic ^3He . The concentration of neon is often used to estimate the atmospheric component.
- **Age Calculation:** The $^3\text{H}/^3\text{He}$ age is calculated from the measured ^3H concentration and the calculated tritiogenic ^3He concentration using the radioactive decay equation.[4]

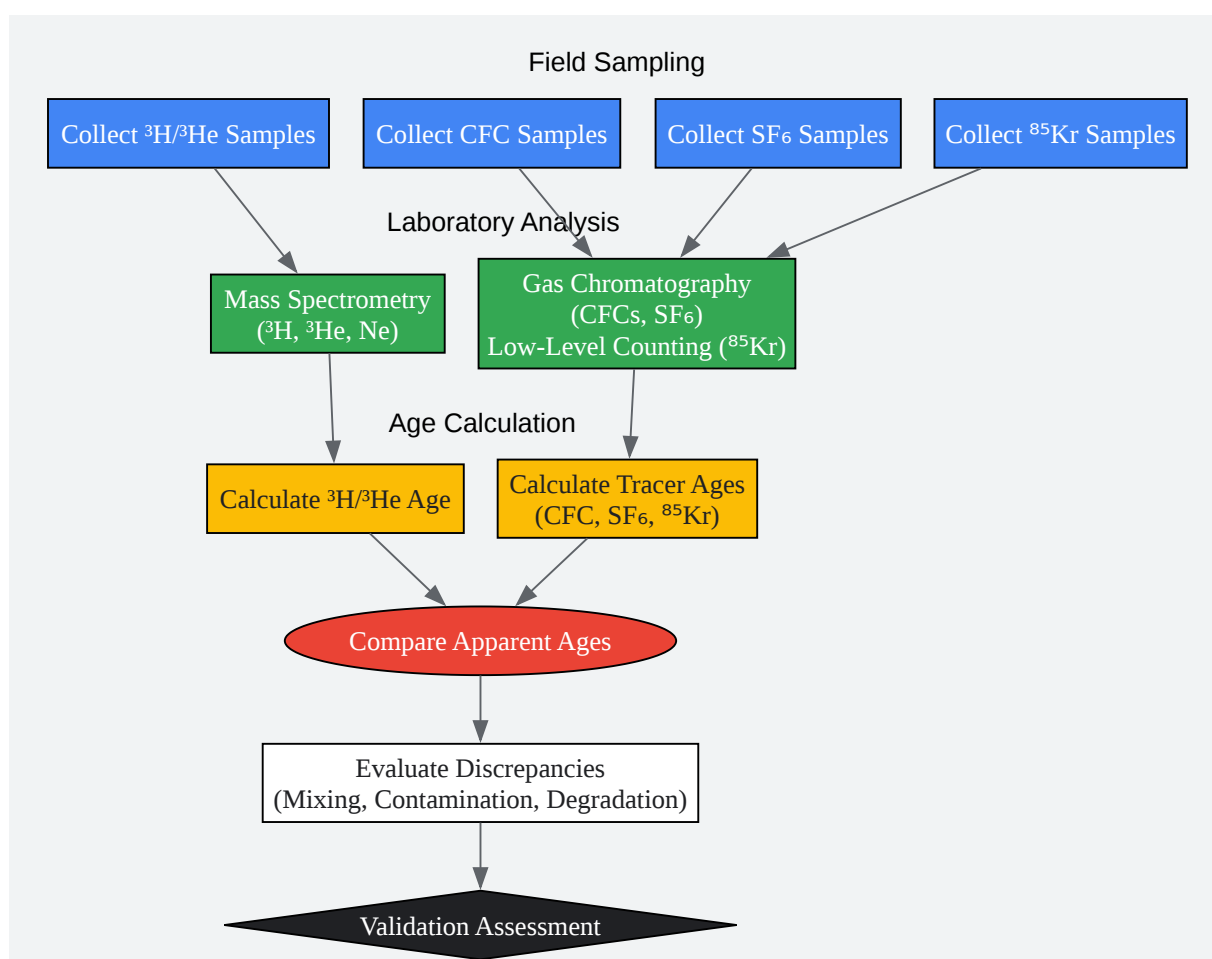
CFC, SF_6 , and ^{85}Kr Analysis Protocol

- **Sample Collection:** Water is collected in glass bottles or ampoules, ensuring no air bubbles are trapped, to prevent exchange with the atmosphere.
- **Gas Extraction:** The dissolved gases are extracted from the water sample, typically using a purge-and-trap system where an inert gas (like nitrogen) strips the tracers from the water, which are then concentrated on a cold trap.
- **Analysis:** The trapped gases are then injected into a gas chromatograph equipped with an electron capture detector (GC-ECD) for the analysis of CFCs and SF_6 . ^{85}Kr is analyzed by low-level gas proportional counting or atom trap trace analysis (ATTA).

- Age Determination: The measured concentrations are converted to equivalent atmospheric partial pressures based on their solubility at the recharge temperature. The groundwater age is then determined by comparing these partial pressures to the known historical atmospheric concentration curves for each tracer.[17]

Validation Workflow

The process of validating the $^3\text{H}/^3\text{He}$ dating method involves a systematic comparison against other established techniques.



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Figure 2: Logical workflow for validating $^3\text{H}/^3\text{He}$ dating against other methods.

Conclusion

The $^3\text{H}/^3\text{He}$ dating method is a powerful and reliable tool for determining the age of young groundwater. Extensive validation studies, comparing it with other transient tracers like CFCs and ^{85}Kr , have demonstrated a strong agreement in a variety of hydrogeological settings, particularly for waters younger than about 30 years.[6] While discrepancies can occur, they often provide valuable insights into hydrological processes such as groundwater mixing, dispersion, or specific biogeochemical reactions affecting a particular tracer.[6][9][10] The use of multiple tracers is highly recommended for a more robust and comprehensive understanding of groundwater systems, as it allows for the identification of potential biases and provides greater confidence in the determined apparent ages.[6][13]

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